molecular formula C16H28S2 B8181330 2-((2-Butyloctyl)thio)thiophene

2-((2-Butyloctyl)thio)thiophene

Cat. No.: B8181330
M. Wt: 284.5 g/mol
InChI Key: SRQBBVVVANSMQV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-((2-Butyloctyl)thio)thiophene, can be achieved through several methods. One common approach is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as a sulfurizing agent .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

2-((2-Butyloctyl)thio)thiophene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group with another. Halogenation, nitration, and sulfonation are common substitution reactions for thiophene derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.

Scientific Research Applications

2-((2-Butyloctyl)thio)thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2-Butyloctyl)thio)thiophene involves its interaction with molecular targets and pathways within a system. The sulfur atom in the thiophene ring can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The specific molecular targets and pathways depend on the context of its application, such as in biological systems or material science.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound with a simpler structure.

    2,5-Dibromothiophene: A halogenated derivative used in organic synthesis.

    3-Methylthiophene: A methyl-substituted thiophene with different reactivity.

Uniqueness

2-((2-Butyloctyl)thio)thiophene is unique due to its long alkyl chain, which imparts different physical and chemical properties compared to simpler thiophene derivatives

Properties

IUPAC Name

2-(2-butyloctylsulfanyl)thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28S2/c1-3-5-7-8-11-15(10-6-4-2)14-18-16-12-9-13-17-16/h9,12-13,15H,3-8,10-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQBBVVVANSMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCC)CSC1=CC=CS1
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28S2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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